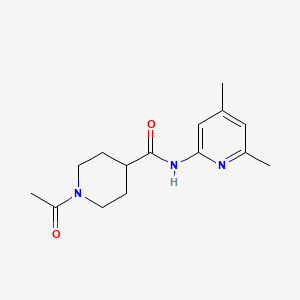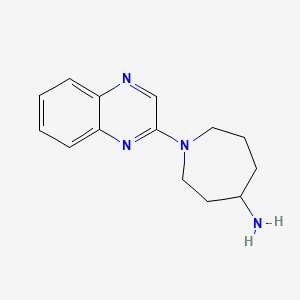![molecular formula C14H19N3OS B5351869 N-methyl-1-propyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5351869.png)
N-methyl-1-propyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-propyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-5-carboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. In
Mécanisme D'action
N-methyl-1-propyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-5-carboxamide is metabolized in the brain by monoamine oxidase B (MAO-B) to form MPP+ (1-methyl-4-phenylpyridinium). MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and leads to the selective destruction of these neurons. The exact mechanism by which MPP+ causes neuronal death is still not fully understood, but it is thought to involve oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways.
Biochemical and Physiological Effects:
The neurotoxic properties of this compound lead to a depletion of dopamine levels in the brain, which in turn leads to symptoms similar to those seen in Parkinson's disease. These symptoms include tremors, rigidity, and bradykinesia. This compound has also been shown to cause oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways in dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-1-propyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a potent neurotoxin that selectively targets dopaminergic neurons, making it a useful tool for studying Parkinson's disease. This compound also produces symptoms that are similar to those seen in Parkinson's disease, making it a useful model for studying the disease. However, there are also limitations to using this compound in lab experiments. This compound is a potent neurotoxin that can cause irreversible damage to dopaminergic neurons, making it difficult to study the long-term effects of the disease. Additionally, this compound is not a perfect model for Parkinson's disease, as the disease is thought to be caused by a combination of genetic and environmental factors.
Orientations Futures
There are several future directions for N-methyl-1-propyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-5-carboxamide research. One area of research is focused on developing treatments for Parkinson's disease. This compound has been used to study potential treatments for the disease, such as drugs that can protect dopaminergic neurons from the neurotoxic effects of this compound. Another area of research is focused on understanding the biochemical and physiological effects of Parkinson's disease. This compound has been used to study the role of oxidative stress, mitochondrial dysfunction, and apoptotic pathways in the disease. Finally, researchers are also focused on developing better models for Parkinson's disease, as this compound is not a perfect model for the disease.
Méthodes De Synthèse
N-methyl-1-propyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-5-carboxamide can be synthesized through a series of chemical reactions. The first step involves the condensation of 2-acetylthiophene with hydrazine to form 1-(2-thienyl)hydrazine. This intermediate compound is then reacted with 1-bromo-3-chloropropane to form 1-(2-thienyl)-N-propylpropan-1-amine. The final step involves the reaction of this compound with methyl isocyanate to form this compound.
Applications De Recherche Scientifique
N-methyl-1-propyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-5-carboxamide has been widely used in scientific research as a tool to study Parkinson's disease. The neurotoxic properties of this compound selectively target dopaminergic neurons in the brain, leading to a depletion of dopamine levels. This depletion of dopamine levels leads to symptoms similar to those seen in Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound has also been used to study the biochemical and physiological effects of Parkinson's disease, as well as potential treatments for the disease.
Propriétés
IUPAC Name |
N-methyl-2-propyl-N-(1-thiophen-2-ylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-4-9-17-12(7-8-15-17)14(18)16(3)11(2)13-6-5-10-19-13/h5-8,10-11H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVMNMMVGKLPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C(=O)N(C)C(C)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351811.png)
![5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5351820.png)
![4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol](/img/structure/B5351824.png)
![4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]-1-(1-naphthylmethyl)pyrrolidin-2-one](/img/structure/B5351827.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5351833.png)
![(3R*,3aR*,7aR*)-1-(2-methoxy-2-methylpropanoyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351834.png)
![3-(allylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351841.png)

![1-(4-chlorobenzyl)-N-{[4-(dimethylamino)-1-methyl-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5351862.png)

![4-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-methyl-4-oxobutanamide](/img/structure/B5351879.png)
